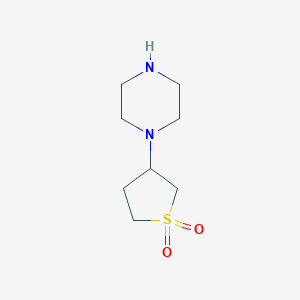

3-Piperazin-1-ylthiolane 1,1-dioxide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-piperazin-1-ylthiolane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S/c11-13(12)6-1-8(7-13)10-4-2-9-3-5-10/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOXWQHELZMCQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Piperazin-1-ylthiolane 1,1-dioxide synthesis pathways

An In-Depth Technical Guide to the Synthesis of 3-Piperazin-1-ylthiolane 1,1-dioxide

Abstract

This technical guide provides a comprehensive overview of plausible synthetic pathways for 3-piperazin-1-ylthiolane 1,1-dioxide, a heterocyclic compound incorporating both the pharmacologically significant piperazine moiety and the polar sulfolane (thiolane 1,1-dioxide) scaffold. Given the absence of a directly established synthesis in the current literature, this document leverages fundamental principles of organic synthesis to propose two robust, scientifically-grounded routes. The guide is intended for researchers, chemists, and professionals in drug development, offering a detailed retrospective analysis, step-by-step experimental protocols, and a critical evaluation of each proposed pathway.

Introduction: The Scientific Rationale

The convergence of privileged scaffolds in a single molecular entity is a cornerstone of modern medicinal chemistry. 3-Piperazin-1-ylthiolane 1,1-dioxide represents such a convergence. The piperazine ring is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties like solubility and to serve as a versatile linker to target-binding pharmacophores. The thiolane 1,1-dioxide (sulfolane) group, on the other hand, is a polar, chemically stable, and metabolically robust heterocycle. Its incorporation can enhance aqueous solubility, improve pharmacokinetic profiles, and act as a hydrogen bond acceptor.

The combination of these two moieties in the target structure suggests potential applications in various therapeutic areas. This guide provides the foundational synthetic strategies to enable the synthesis and subsequent investigation of this and related compounds.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical retrosynthetic analysis is paramount for designing a viable synthesis. The primary disconnection for 3-piperazin-1-ylthiolane 1,1-dioxide is the carbon-nitrogen (C-N) bond between the sulfolane ring and the piperazine nitrogen. This disconnection reveals piperazine as the nucleophilic component and a 3-functionalized sulfolane derivative as the key electrophilic synthon.

Caption: Retrosynthetic analysis of the target molecule.

This analysis gives rise to two primary forward-synthetic strategies:

-

Pathway A: A two-step approach involving the functionalization of a sulfolane precursor to introduce a suitable leaving group, followed by nucleophilic substitution with piperazine.

-

Pathway B: A more direct conjugate (Michael) addition of piperazine to an unsaturated sulfolane precursor, 3-sulfolene.

Proposed Synthesis Pathway A: Nucleophilic Substitution

This pathway is a classic and reliable method for forming C-N bonds. It relies on the preparation of a sulfolane ring bearing a good leaving group at the 3-position, which can then be displaced by piperazine.

Caption: Workflow for Synthesis Pathway A.

Step A1: Synthesis of 3-Sulfolene

The starting point for this synthesis is the well-established cheletropic reaction between 1,3-butadiene and sulfur dioxide to form 3-sulfolene.[1][2] This reaction is thermally reversible, making 3-sulfolene an excellent solid, stable source of gaseous 1,3-butadiene for reactions like the Diels-Alder synthesis.[3][4][5]

-

Protocol:

-

In a high-pressure autoclave, condense 1,3-butadiene and liquid sulfur dioxide in a 1:1.2 molar ratio.

-

Add a small amount of a polymerization inhibitor such as hydroquinone.

-

Heat the mixture to 100-120 °C for 2-4 hours.

-

Cool the reactor to room temperature and carefully vent any excess SO2.

-

The resulting solid crude product can be purified by recrystallization from ethanol to yield white crystalline 3-sulfolene.

-

Step A2: Synthesis of 3-Hydroxysulfolane

The double bond in 3-sulfolene can be hydrated under acidic conditions to yield the corresponding alcohol, 3-hydroxysulfolane.

-

Protocol:

-

Dissolve 3-sulfolene in a mixture of water and a co-solvent like tetrahydrofuran (THF).

-

Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

-

Heat the mixture to reflux (60-70 °C) and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture and neutralize the acid with a base (e.g., NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-hydroxysulfolane.

-

Step A3: Conversion of Hydroxyl to Tosylate Leaving Group

Alcohols are poor leaving groups; therefore, the hydroxyl group of 3-hydroxysulfolane must be converted into a better leaving group.[6] Sulfonate esters, such as tosylates (p-toluenesulfonates), are excellent choices for this purpose.[7][8]

-

Protocol:

-

Dissolve 3-hydroxysulfolane in anhydrous pyridine or dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

-

Add p-toluenesulfonyl chloride (TsCl) in a slight molar excess (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Quench the reaction by adding cold water.

-

Extract the product with DCM, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 3-tosyloxysulfolane.

-

Step A4: Nucleophilic Substitution with Piperazine

The final step involves the S_N2 displacement of the tosylate group by piperazine to form the target molecule.

-

Protocol:

-

Dissolve 3-tosyloxysulfolane in a polar aprotic solvent such as acetonitrile or DMF.

-

Add an excess of piperazine (2-3 equivalents) to act as both the nucleophile and the acid scavenger. Alternatively, use 1.2 equivalents of piperazine and 1.5 equivalents of a non-nucleophilic base like potassium carbonate (K₂CO₃).

-

Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent like DCM.

-

Wash the organic layer with water to remove excess piperazine and salts.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to afford 3-piperazin-1-ylthiolane 1,1-dioxide.

-

Proposed Synthesis Pathway B: Conjugate (Michael) Addition

This pathway offers a more atom-economical route by directly adding piperazine across the activated double bond of 3-sulfolene. The electron-withdrawing sulfone group activates the alkene for nucleophilic attack at the β-carbon.[9]

Caption: Workflow for Synthesis Pathway B.

Step B1: Synthesis of 3-Sulfolene

This step is identical to Step A1 in Pathway A.

Step B2: Michael Addition of Piperazine to 3-Sulfolene

In this key step, piperazine acts as a soft nucleophile, adding to the 3-position of the sulfolene ring in a conjugate fashion.

-

Protocol:

-

Dissolve 3-sulfolene in a suitable solvent such as methanol, ethanol, or THF.

-

Add piperazine (1.5-2.0 equivalents) to the solution. The use of a base catalyst (e.g., catalytic sodium methoxide) may be beneficial but might not be necessary depending on the nucleophilicity of piperazine and the reactivity of the sulfolene.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude residue is then subjected to an aqueous workup to remove excess piperazine.

-

Purify the product via column chromatography or recrystallization to yield 3-piperazin-1-ylthiolane 1,1-dioxide.

-

Comparative Analysis of Synthetic Pathways

| Feature | Pathway A: Nucleophilic Substitution | Pathway B: Conjugate Addition |

| Starting Materials | Butadiene, SO₂, p-toluenesulfonyl chloride, piperazine | Butadiene, SO₂, piperazine |

| Number of Steps | 4 | 2 |

| Atom Economy | Lower, due to the introduction and removal of the tosylate group. | Higher, as all atoms from piperazine and 3-sulfolene are incorporated. |

| Key Advantages | Highly reliable and predictable transformations. Well-established procedures for each step. Less ambiguity in regioselectivity. | More convergent and efficient. Fewer steps lead to less material loss and lower production costs. |

| Potential Challenges | Longer overall synthesis time. Requires handling of sulfonyl chlorides. Potential for elimination side-reactions in the final step. | The reactivity of 3-sulfolene as a Michael acceptor with a secondary amine may be sluggish. Potential for isomerization of 3-sulfolene to the more stable 2-sulfolene under basic conditions.[1] |

Conclusion and Future Outlook

This guide has detailed two plausible and scientifically robust pathways for the synthesis of 3-piperazin-1-ylthiolane 1,1-dioxide. Pathway A, via nucleophilic substitution, offers a conservative and highly reliable route, leveraging well-understood chemical transformations. Pathway B, through a conjugate addition, presents a more elegant and efficient strategy, though it may require more optimization to achieve high yields.

The choice between these pathways will depend on the specific resources, timeline, and scale of the synthesis. Experimental validation is required to determine the optimal conditions and ultimate viability of each route. The successful synthesis of this target molecule will provide a valuable scaffold for further derivatization and biological evaluation, potentially leading to the discovery of new therapeutic agents.

References

- Brant, M. G., & Wulff, J. E. (2013).

-

Wikipedia. (n.d.). Sulfolene. Retrieved January 14, 2026, from [Link]

- Zapata-Sudo, G., Sudo, R. T., & Trachez, M. M. (2010). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 15(11), 8345-8356.

- Sharpless, K. B., & Hentges, S. G. (1980). Conversion of a hydroxy group in certain alcohols into a fluorosulfonate ester or a trifluoromethylsulfonate ester. U.S.

- Al-Absi, H. R., & Al-Samaria, M. A. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. ACS Omega, 8(25), 22687–22696.

-

Organic Chemistry Lab. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab. YouTube. Retrieved from [Link]

- Butler, R. N., & Farrell, C. (2024).

-

Chemistry LibreTexts. (2022, October 4). 4.10: Leaving Group Formation. Retrieved from [Link]

- Harman, W. D., & Harrison, D. P. (2022). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Journal of the American Chemical Society, 144(23), 10386–10400.

- Holmberg, J., & Martin, K. (2001). Synthesis of Hydroxy Sulfonate Surfactants. Molecules, 6(12), 1024-1033.

- Haufe, G., & Wörth, C. (2003).

- Sample, T. E., & Hatch, L. F. (1968). 3-Sulfolene: A butadiene source for a Diels-Alder synthesis: An undergraduate laboratory experiment.

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Leah4sci. (2015, March 23). Leaving Group Conversions Sulfonate Esters. YouTube. Retrieved from [Link]

-

jOeCHEM. (2020, January 28). Michael Additions Revisited with 1,3 Dicarbonyls. YouTube. Retrieved from [Link]

- Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2268.

-

Scribd. (n.d.). 1968 3 Sulfolene A Butadiene Source For A Diels Alder Synthesis An Undergraduate Laboratory Experiment. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Previous synthetic approaches to synthesize 3-aminofurans. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Aminoflavones from 3-Hydroxyflavones via 3-Tosyloxy- or 3-Mesyloxyflavones. Retrieved January 14, 2026, from [Link]

-

Chegg. (2022, March 31). EXPERIMENT: Diels-Alder Reaction of 1,3-butadiene and maleic anhydride. Retrieved from [Link]

Sources

- 1. Sulfolene - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. 3-Sulfolene: A butadiene source for a Diels-Alder synthesis: An undergraduate laboratory experiment | Semantic Scholar [semanticscholar.org]

- 4. scribd.com [scribd.com]

- 5. Solved EXPERIMENT: Diels-Alder Reaction of 1,3-butadiene and | Chegg.com [chegg.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Piperazin-1-ylthiolane 1,1-dioxide

Abstract

3-Piperazin-1-ylthiolane 1,1-dioxide is a molecule of significant interest in medicinal chemistry, combining the well-established piperazine moiety, a cornerstone of many pharmaceuticals, with a sulfolane ring, a polar aprotic structure. Understanding the physicochemical properties of this hybrid molecule is paramount for researchers, scientists, and drug development professionals aiming to harness its therapeutic potential. This guide provides a comprehensive analysis of its key physicochemical characteristics, including pKa, lipophilicity (logP/logD), and solubility. In the absence of extensive direct experimental data for this specific entity, this document synthesizes information from its constituent scaffolds, offers predictive insights based on established chemical principles, and details robust experimental protocols for empirical determination. The causality behind experimental choices and the implications of these properties for drug design and development are discussed in depth, providing a foundational resource for its application in research.

Introduction: A Molecule of Two Halves

The structure of 3-Piperazin-1-ylthiolane 1,1-dioxide presents a fascinating juxtaposition of two key functional groups in medicinal chemistry. The piperazine ring is a ubiquitous scaffold known for its ability to confer favorable pharmacokinetic properties, including improved aqueous solubility and the potential for multipolar interactions.[1] Its two nitrogen atoms offer tunable basicity, which is critical for modulating ionization state at physiological pH.[1][2][3]

Conversely, the thiolane 1,1-dioxide, commonly known as sulfolane, is a highly polar, aprotic ring system.[4][5][6] The sulfonyl group, with its two oxygen atoms, imparts a high dipole moment and the capacity for strong hydrogen bonding as an acceptor, which generally enhances aqueous solubility.[4][5] The combination of these two moieties suggests a compound with a complex and interesting physicochemical profile, the understanding of which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

This guide will deconstruct the anticipated physicochemical properties of 3-Piperazin-1-ylthiolane 1,1-dioxide, providing a theoretical framework and practical experimental approaches for its characterization.

Molecular Structure and Core Properties

A foundational understanding begins with the basic molecular characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₂S | - |

| Molecular Weight | 204.29 g/mol | Derived |

| Molecular Weight (HCl Salt) | 240.75 g/mol | [7] |

| CAS Number | 90154-07-9 | - |

The presence of both a basic piperazine nitrogen and a polar sulfone group dictates the key physicochemical behaviors explored below.

Basicity and Ionization State (pKa)

The pKa value(s) of a compound are critical as they determine the extent of its ionization at a given pH, which in turn profoundly influences its solubility, membrane permeability, and target binding.

Theoretical Considerations & Predicted pKa

3-Piperazin-1-ylthiolane 1,1-dioxide possesses two basic nitrogen atoms within the piperazine ring. Unsubstituted piperazine typically exhibits two pKa values, approximately 5.3-5.7 and 9.7-9.8 for the second and first protonations, respectively.[1][2][8]

The substitution of one nitrogen with the thiolane 1,1-dioxide group at the 3-position will influence these values. The sulfone group is electron-withdrawing, which is expected to decrease the basicity (lower the pKa) of the adjacent piperazine nitrogen to which it is attached. The distal nitrogen, being further from the sulfone's influence, is expected to have a pKa closer to that of a mono-N-alkylated piperazine, which is typically in the range of 8.5-9.5. Therefore, we can predict two distinct pKa values for this molecule.

-

Predicted pKa1 (distal NH): ~8.5 - 9.5

-

Predicted pKa2 (proximal N): < 5.0

This differential basicity is a key feature, allowing for a significant population of the mono-protonated species at physiological pH (7.4), which can enhance aqueous solubility while retaining a degree of lipophilicity necessary for membrane passage.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is the gold-standard method for the accurate determination of pKa values.

Principle: This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH. The pKa is the pH at which the molecule is 50% ionized, identified as the midpoint of the steepest portion of the titration curve.

Step-by-Step Methodology:

-

Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of 3-Piperazin-1-ylthiolane 1,1-dioxide (as the free base or a salt) and dissolve it in a known volume (e.g., 50 mL) of deionized water or a co-solvent system (e.g., water/methanol) if solubility is limited.

-

Instrument Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Titration: Place the analyte solution in a thermostatted vessel (e.g., at 25°C) and begin stirring. Add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values are determined from the inflection points of the resulting titration curve. Specialized software can be used to calculate the derivative of the curve to pinpoint the equivalence points and thereby the pKa values.

Causality and Self-Validation: The use of a calibrated pH meter and standardized titrant ensures accuracy. The shape of the titration curve itself provides a validation of the process; a clear and sharp inflection point is indicative of a well-defined protonation event. Running a blank titration with the solvent alone can correct for any background effects.

Lipophilicity (logP and logD)

Lipophilicity is a critical determinant of a drug's ADME profile, influencing its absorption, permeability across biological membranes, and distribution into tissues.[9] It is expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.[10]

Theoretical Considerations & Predicted Lipophilicity

-

Piperazine Moiety: Unsubstituted piperazine is hydrophilic, with a negative logP value (around -1.5).[1] Alkylation increases lipophilicity.

-

Sulfolane Moiety: Sulfolane is a polar solvent, miscible with water, indicating its hydrophilic nature.[5][6][11]

The combination of these two polar groups suggests that 3-Piperazin-1-ylthiolane 1,1-dioxide is likely to be a relatively hydrophilic molecule with a low positive or potentially negative logP value.

However, the lipophilicity will be highly dependent on pH due to the basicity of the piperazine ring. At physiological pH (7.4), the molecule will be predominantly in its protonated, more water-soluble form. Therefore, its logD₇.₄ will be significantly lower (more negative) than its logP.

-

Predicted logP (neutral form): -0.5 to 1.5

-

Predicted logD at pH 7.4: -2.0 to 0.0

Experimental Protocol: Shake-Flask Method (OECD 107) for logP/logD Determination

The shake-flask method is a traditional and reliable technique for measuring the partition coefficient.

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a buffer of a specific pH for logD). After equilibration, the concentration of the compound in each phase is measured, and the ratio is used to calculate logP or logD.

Step-by-Step Methodology:

-

Preparation of Solvents: Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of 3-Piperazin-1-ylthiolane 1,1-dioxide in the aqueous phase. The concentration should be high enough for accurate quantification but low enough to avoid saturation in either phase.

-

Partitioning: In a centrifuge tube, combine a known volume of the analyte-containing aqueous phase with a known volume of the pre-saturated n-octanol.

-

Equilibration: Shake the tube vigorously for a set period (e.g., 1 hour) at a constant temperature (e.g., 25°C) to allow for complete partitioning.

-

Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation:

-

P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

logP (or logD) = log₁₀(P)

-

Causality and Self-Validation: Using pre-saturated solvents is crucial to prevent volume changes during the experiment. The mass balance (total amount of compound recovered from both phases compared to the initial amount) should be calculated; a recovery of 90-110% validates the experimental integrity. Performing the experiment with varying phase volume ratios can also confirm the result.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. Given the polar nature of both the piperazine and sulfone moieties, 3-Piperazin-1-ylthiolane 1,1-dioxide is expected to have good aqueous solubility, particularly at acidic pH where the piperazine ring is protonated.

Predicted Solubility Profile

The solubility of this compound will be pH-dependent. At low pH, where both piperazine nitrogens are protonated, solubility will be highest. As the pH increases towards and beyond the pKa values, the neutral, less soluble form will predominate, leading to a decrease in solubility.

Experimental Protocol: Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a buffer of a specific pH until the concentration of the dissolved compound in the supernatant reaches a constant value.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid 3-Piperazin-1-ylthiolane 1,1-dioxide to vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, filter or centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV.

-

Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH.

Causality and Self-Validation: Visual inspection should confirm the presence of undissolved solid at the end of the experiment, ensuring that saturation was achieved. Analyzing samples at multiple time points (e.g., 24 and 48 hours) can confirm that equilibrium has been reached (i.e., the concentration is no longer changing).

Visualizing Experimental Workflow

The following diagram illustrates the logical flow for the comprehensive physicochemical characterization of 3-Piperazin-1-ylthiolane 1,1-dioxide.

Caption: Workflow for Physicochemical Characterization.

Conclusion and Implications for Drug Development

The physicochemical properties of 3-Piperazin-1-ylthiolane 1,1-dioxide, governed by its piperazine and sulfolane components, are central to its potential as a drug candidate. Its predicted good aqueous solubility and tunable basicity are advantageous for formulation and oral bioavailability. The anticipated pH-dependent lipophilicity (logD) will be a key factor in its ability to permeate biological membranes and reach its target. A low logP would suggest a lower risk of non-specific binding and promiscuity.

The experimental protocols detailed in this guide provide a robust framework for obtaining accurate and reliable data. This empirical data is essential for building predictive ADME models, guiding lead optimization efforts, and ultimately, for the successful development of novel therapeutics based on this promising scaffold.

References

- A Tale of Two Rings: Piperazine and Piperidine Deriv

- pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.

- Piperazines – Knowledge and References. Taylor & Francis.

- pKa values of common substituted piperazines.

- Piperazine. Wikipedia.

- 3-(PIPERAZIN-1-YL)TETRAHYDROTHIOPHENE 1,1-DIOXIDE HCL. CymitQuimica.

- Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development.

- Solvent: sulfolane. University of Rochester, Department of Chemistry.

- Sulfolane. chemeurope.com.

- Sulfolane. Wikipedia.

- Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uregina.ca [uregina.ca]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sulfolane [chemeurope.com]

- 6. Sulfolane - Wikipedia [en.wikipedia.org]

- 7. 3-(PIPERAZIN-1-YL)TETRAHYDROTHIOPHENE 1,1-DIOXIDE HCL [cymitquimica.com]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Sixty Solvents [chem.rochester.edu]

3-Piperazin-1-ylthiolane 1,1-dioxide mechanism of action

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 3-Piperazin-1-ylthiolane 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Piperazin-1-ylthiolane 1,1-dioxide is a novel synthetic compound featuring a piperazine moiety linked to a sulfolane (thiolane 1,1-dioxide) backbone. While direct pharmacological data on this specific molecule is not extensively published, its structural components are hallmarks of potent central nervous system (CNS) modulators. The piperazine group is a privileged scaffold in the development of atypical antipsychotics, and the sulfone moiety significantly influences molecular properties.[1][2] This guide synthesizes information from structurally and pharmacologically related compounds to propose a well-grounded, hypothesized mechanism of action. We posit that 3-Piperazin-1-ylthiolane 1,1-dioxide functions as a dopamine-serotonin system stabilizer, primarily through partial agonism at dopamine D₂/D₃ receptors and serotonin 5-HT₁ₐ receptors. This profile suggests potential therapeutic efficacy for complex neuropsychiatric disorders such as schizophrenia and bipolar disorder.[3][4] This document provides the theoretical framework, key molecular targets, and detailed experimental protocols required to validate this hypothesis.

Introduction and Molecular Rationale

The chemical structure of 3-Piperazin-1-ylthiolane 1,1-dioxide combines two key motifs with established roles in neuropharmacology.

-

The Piperazine Ring: This six-membered nitrogenous heterocycle is a cornerstone of modern psychopharmacology.[1] It serves as a versatile scaffold capable of interacting with a wide range of aminergic G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. Its presence is a defining feature of numerous successful atypical antipsychotic drugs, including cariprazine, aripiprazole, and bifeprunox.[3][5][6]

-

The Thiolane 1,1-Dioxide (Sulfolane) Moiety: The oxidation of the thiolane sulfur atom to a sulfone creates a highly polar, rigid structure. This group acts as a potent hydrogen bond acceptor and can significantly alter a molecule's solubility, metabolic stability, and binding affinity for its targets.[2]

The combination of these two groups suggests a molecule designed to penetrate the CNS and modulate neurotransmitter systems with high specificity. Based on the extensive pharmacology of analogous compounds, the most probable mechanism of action is a multi-target profile that stabilizes key neural circuits implicated in psychosis and mood disorders.[7][8]

Core Mechanism of Action: A Dopamine-Serotonin System Stabilizer

We hypothesize that 3-Piperazin-1-ylthiolane 1,1-dioxide achieves its therapeutic effect through a finely tuned combination of partial agonism and antagonism at key dopamine and serotonin receptors. This "dopamine-serotonin system stabilizer" model is characteristic of third-generation antipsychotics.[5][9]

Dopamine D₂/D₃ Receptor Partial Agonism

The core of the antipsychotic hypothesis lies in modulating dopamine activity. Unlike first-generation antipsychotics that act as full antagonists at the D₂ receptor, a partial agonist provides a stabilizing effect.[5][10]

-

In Hyperdopaminergic States (Mesolimbic Pathway): In brain regions with excessive dopamine, a partial agonist competes with the endogenous, high-efficacy agonist (dopamine). By displacing dopamine and activating the receptor to a lesser degree, it effectively acts as an antagonist, reducing overstimulation. This is believed to alleviate the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[11][12]

-

In Hypodopaminergic States (Mesocortical Pathway): In brain regions with a dopamine deficit, the same partial agonist will provide a net increase in receptor signaling, acting as an agonist. This is hypothesized to improve the "negative" and cognitive symptoms of schizophrenia, such as anhedonia and executive dysfunction.[3][12]

Cariprazine is a prime example of a drug with this mechanism, exhibiting a particularly high affinity for the D₃ receptor subtype, which is implicated in cognition and mood.[4][13]

Serotonin 5-HT₁ₐ Receptor Partial Agonism

Simultaneous partial agonism at 5-HT₁ₐ receptors is a key feature that differentiates newer antipsychotics.[7][14] Activation of these receptors, particularly presynaptic autoreceptors on serotonergic neurons, is thought to enhance dopamine release in the prefrontal cortex.[15] This action may further contribute to efficacy against negative and cognitive symptoms and can also mitigate the extrapyramidal side effects (EPS) associated with D₂ receptor blockade.[9][16]

Ancillary Receptor Interactions (5-HT₂ₐ Antagonism)

Many successful atypical antipsychotics also exhibit antagonist activity at serotonin 5-HT₂ₐ receptors. This action is believed to work synergistically with D₂ partial agonism to reduce the risk of EPS and may also contribute to improvements in sleep and anxiety.[4]

Integrated Signaling Pathway

The interplay between these receptor systems creates a complex modulatory effect on downstream signaling, primarily involving the regulation of adenylyl cyclase and cyclic AMP (cAMP) levels.

Caption: Standard workflow for a radioligand displacement assay.

Protocol 2: cAMP Functional Assay

This assay determines the functional activity of the compound (agonist, antagonist, partial agonist) at Gᵢ/Gₛ-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the intrinsic activity (Eₘₐₓ) and potency (EC₅₀) of 3-Piperazin-1-ylthiolane 1,1-dioxide at D₂ and 5-HT₁ₐ receptors.

Methodology:

-

Cell Culture: Use a cell line (e.g., CHO) stably expressing the receptor of interest (D₂ or 5-HT₁ₐ).

-

Forskolin Stimulation: Treat cells with forskolin, a direct activator of adenylyl cyclase, to artificially raise intracellular cAMP levels. This creates a signal window against which inhibition (via Gᵢ coupling) can be measured.

-

Assay Setup:

-

Agonist Mode: Add increasing concentrations of the test compound to the forskolin-stimulated cells. A Gᵢ-coupled agonist will cause a dose-dependent decrease in cAMP.

-

Antagonist Mode: Add a fixed concentration of a known full agonist (e.g., quinpirole for D₂) plus increasing concentrations of the test compound to forskolin-stimulated cells. An antagonist will reverse the cAMP decrease caused by the full agonist.

-

-

Incubation: Incubate for a short period (e.g., 30 minutes) at 37°C.

-

Cell Lysis & Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis:

-

Agonist Mode: Plot the cAMP response against the log concentration of the test compound. Determine the EC₅₀ (potency) and the Eₘₐₓ (maximal effect).

-

Partial Agonism: A partial agonist will show an Eₘₐₓ that is lower than the full agonist but greater than baseline. It will also act as an antagonist in the presence of a full agonist.

-

Compare the Eₘₐₓ of the test compound to that of a reference full agonist (e.g., dopamine) to quantify its intrinsic activity.

-

Therapeutic Implications

A compound with the proposed mechanism of action as a dopamine-serotonin system stabilizer would have significant therapeutic potential for:

-

Schizophrenia: By addressing positive, negative, and cognitive symptom domains while offering a favorable side-effect profile (low EPS, low hyperprolactinemia risk). [3][17]* Bipolar Disorder: Providing mood stabilization for both manic and depressive episodes. [18][17]* Adjunctive Major Depressive Disorder (MDD): Potentiating the effects of traditional antidepressants. [4][15]

Conclusion

While the precise mechanism of 3-Piperazin-1-ylthiolane 1,1-dioxide awaits direct experimental confirmation, its chemical architecture provides a strong basis for the hypothesis that it functions as a third-generation atypical antipsychotic. Its potential to act as a partial agonist at D₂/D₃ and 5-HT₁ₐ receptors positions it as a promising candidate for treating complex neuropsychiatric disorders. The experimental protocols outlined in this guide provide a clear and robust pathway for validating this mechanism and characterizing its unique pharmacological signature.

References

-

Bepharco. The Mechanism of Action of Cariprazine in Schizophrenia. [Link]

-

Stahl, S. M., & Larese, M. (2015). The role of dopamine D3 receptors in the mechanism of action of cariprazine. PubMed. [Link]

-

Psychopharmacology Institute. (2021). Cariprazine - Mechanism of Action | Psychopharmacology | Clinical Application. [Link]

-

Stahl, S. M. (2024). A Brief Review of Cariprazine. American Journal of Psychiatry Residents' Journal. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Cariprazine hydrochloride? [Link]

-

Formulary Journal. (2007). Bifeprunox: A partial dopamine-receptor agonist for the treatment of schizophrenia. [Link]

-

Clinical Trials Arena. (2004). Bifeprunox - Atypical Antipsychotic Drug. [Link]

-

MedPath. (2025). Bifeprunox | Advanced Drug Monograph. [Link]

-

Bentham Open. (2010). Partial Dopamine D2/Serotonin 5-HT1A Receptor Agonists as New Therapeutic Agents. [Link]

-

Bentham Open Archives. (2010). Partial Dopamine D2/Serotonin 5-HT1A Receptor Agonists as New Therapeutic Agents. [Link]

-

ResearchGate. (2025). Partial Dopamine D2/Serotonin 5-HT1A Receptor Agonists as New Therapeutic Agents. [Link]

-

De Bartolomeis, A., et al. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. PMC. [Link]

-

PubMed. (2009). Synthesis and evaluation of 1-(quinoliloxypropyl)-4-aryl piperazines for atypical antipsychotic effect. [Link]

-

Wikipedia. Aripiprazole. [Link]

-

Mauri, M. C., et al. (2014). Clinical pharmacology of atypical antipsychotics: an update. PMC - PubMed Central. [Link]

-

Bentham Science. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. [Link]

-

ResearchGate. (2025). Biological evaluation of new alkyl and sulfonyl piperazine derivatives containing a sulfone moiety: In silico studies, synthesis, and characterization. [Link]

-

PubMed. (2018). Synthesis and Evaluation of Aryl Substituted Propyl Piperazines for Potential Atypical Antipsychotic Activity. [Link]

-

PubMed. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. [Link]

-

Wieronska, J. M., & Stachowicz, K. (2017). New Atypical Antipsychotics in the Treatment of Schizophrenia and Depression. PMC. [Link]

-

Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

-

IJPPR. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [Link]

-

ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

Sources

- 1. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The role of dopamine D3 receptors in the mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psychiatryonline.org [psychiatryonline.org]

- 5. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 6. Aripiprazole - Wikipedia [en.wikipedia.org]

- 7. Partial Dopamine D2/Serotonin 5-HT Receptor Agonists as New Therapeutic Agents [benthamopenarchives.com]

- 8. Clinical pharmacology of atypical antipsychotics: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bifeprunox - Atypical Antipsychotic Drug - Clinical Trials Arena [clinicaltrialsarena.com]

- 10. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Cariprazine hydrochloride? [synapse.patsnap.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]

- 14. benthamopen.com [benthamopen.com]

- 15. researchgate.net [researchgate.net]

- 16. Bifeprunox | dopamine D2-like and 5-HT1A receptor partial agonist | CAS# 350992-10-8 | InvivoChem [invivochem.com]

- 17. New Atypical Antipsychotics in the Treatment of Schizophrenia and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. psychscenehub.com [psychscenehub.com]

An In-depth Technical Guide on the Prospective Synthesis and Potential Utility of 3-Piperazin-1-ylthiolane 1,1-dioxide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the synthesis and potential significance of the novel chemical entity, 3-Piperazin-1-ylthiolane 1,1-dioxide. It is important to note that as of the latest literature review, this specific compound is not extensively documented in publicly available scientific databases. Consequently, this document will provide a comprehensive, experience-driven framework for its potential discovery and development. By deconstructing the molecule into its core components—the piperazine ring and the thiolane 1,1-dioxide (sulfolane) scaffold—we will explore established synthetic methodologies for each. This guide will then propose a logical and scientifically sound synthetic pathway for the target compound. Furthermore, we will delve into the potential applications and biological relevance of 3-Piperazin-1-ylthiolane 1,1-dioxide, drawing insights from the known pharmacological profiles of related piperazine and sulfolane derivatives.

Introduction: Deconstructing the Target Molecule

The molecule , 3-Piperazin-1-ylthiolane 1,1-dioxide, represents a fascinating conjugation of two pharmacologically significant moieties. The piperazine ring is a ubiquitous feature in a vast array of approved drugs, valued for its ability to impart desirable pharmacokinetic properties and interact with various biological targets.[1] The sulfolane group, a stable and polar sulfone, has also found its place in medicinal chemistry, often as a bioisostere for other functional groups or as a key component of biologically active molecules.[2]

The strategic combination of these two scaffolds suggests a molecule with potential for novel biological activity. The piperazine moiety offers a site for further functionalization, allowing for the fine-tuning of properties such as solubility, basicity, and receptor affinity. The sulfolane ring provides a rigid, polar backbone that can influence the overall shape and electronic properties of the molecule.

Synthetic Strategies: A Two-Pronged Approach

The synthesis of 3-Piperazin-1-ylthiolane 1,1-dioxide can be logically approached by considering the formation of each core component and their subsequent coupling.

The Piperazine Moiety: A Privileged Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. Its synthesis is well-established, with numerous methods available to the synthetic chemist.[3] A common and versatile approach involves the cyclization of a diamine precursor. For the purpose of this guide, we will consider the readily available and commercially sourced piperazine as our starting material for the final coupling step.

The Sulfolane Moiety: Synthesis of a Key Intermediate

The thiolane 1,1-dioxide, or sulfolane, ring can be synthesized through various routes. A prevalent method involves the reaction of butadiene with sulfur dioxide to form 3-sulfolene, which is then hydrogenated to yield sulfolane.[4] To introduce functionality at the 3-position, a different strategy is required. A plausible approach for creating a suitable precursor for coupling with piperazine is the synthesis of a 3-halosulfolane or a sulfolane with a leaving group at the 3-position.

One potential pathway to a key intermediate, 3-chlorosulfolane, is outlined below. This protocol is a representative example and may require optimization.

Experimental Protocol: Synthesis of 3-Chlorosulfolane

| Step | Procedure | Reagents/Conditions | Purpose |

| 1 | Epoxidation of 3-Sulfolene | 3-Sulfolene, Hydrogen Peroxide, Tungstic Acid | To introduce an epoxide ring, which can be opened in a subsequent step. |

| 2 | Ring Opening with HCl | 3,4-Epoxysulfolane, Hydrochloric Acid | To regioselectively open the epoxide and introduce a chlorine atom and a hydroxyl group. |

| 3 | Dehydration | 3-Chloro-4-hydroxysulfolane, Thionyl Chloride | To eliminate the hydroxyl group and form the desired 3-chlorosulfolane. |

Proposed Synthesis of 3-Piperazin-1-ylthiolane 1,1-dioxide

With a viable precursor in hand, the final coupling reaction can be envisioned as a nucleophilic substitution. Piperazine, acting as a nucleophile, would displace the leaving group on the sulfolane ring.

Experimental Protocol: Synthesis of 3-Piperazin-1-ylthiolane 1,1-dioxide

| Step | Procedure | Reagents/Conditions | Purpose |

| 1 | Nucleophilic Substitution | 3-Chlorosulfolane, Piperazine (excess), Triethylamine, Acetonitrile | To couple the piperazine and sulfolane moieties. The excess piperazine also acts as a base to neutralize the HCl formed. |

| 2 | Workup and Purification | Aqueous extraction, Column chromatography | To isolate and purify the final product. |

Below is a Graphviz diagram illustrating the proposed synthetic pathway.

Caption: Proposed synthetic pathway for 3-Piperazin-1-ylthiolane 1,1-dioxide.

Potential Biological Significance and Applications

While the biological activity of 3-Piperazin-1-ylthiolane 1,1-dioxide remains to be determined experimentally, we can infer potential areas of interest based on the known pharmacology of its constituent parts.

-

Central Nervous System (CNS) Activity: Piperazine derivatives are well-known for their diverse CNS effects, including antipsychotic, antidepressant, and anxiolytic activities.[5] The rigid sulfolane scaffold could influence the conformation of the piperazine ring, potentially leading to novel interactions with CNS receptors.

-

Antimicrobial Activity: Both piperazine and sulfone-containing compounds have demonstrated antimicrobial properties. The combination of these two pharmacophores could result in a synergistic effect, leading to a potent new class of antimicrobial agents.

-

Enzyme Inhibition: The sulfone group is a known hydrogen bond acceptor and can participate in interactions with enzyme active sites. This suggests that 3-Piperazin-1-ylthiolane 1,1-dioxide could be a candidate for screening against various enzymatic targets.

The following diagram illustrates the logical relationship between the structural components and their potential biological activities.

Caption: Potential biological activities derived from the core structural motifs.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical framework for the synthesis and potential applications of the novel compound 3-Piperazin-1-ylthiolane 1,1-dioxide. While direct historical data on this molecule is currently unavailable, a logical synthetic pathway has been proposed based on established chemical principles. The fusion of the pharmacologically privileged piperazine ring with the stable sulfolane scaffold presents an exciting opportunity for the discovery of new bioactive molecules.

Future research should focus on the practical execution of the proposed synthesis, followed by a thorough characterization of the final product. Subsequently, a comprehensive biological screening program should be initiated to explore its potential therapeutic applications, particularly in the areas of CNS disorders and infectious diseases. The insights gained from such studies will be invaluable in determining the true potential of this promising new chemical entity.

References

-

Boyarskaya, I. A., et al. (2019). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2019(4), M1095. [Link]

-

Gomes, P. B., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-603. [Link]

-

Koval, I. V., & Demchuk, I. L. (2019). Synthesis and Plant Growth Regulatory Activity of 3-Sulfolene Derivatives. Chemistry & Chemical Technology, 13(4), 424-428. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

PubChem. (n.d.). Sulfolane. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Sulfolane – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfolane. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvent: sulfolane. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SULFOLANE (ANHYDROUS - AQUEOUS). Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Comparison of sulfolane effects in Sprague Dawley rats, B6C3F1/N mice, and Hartley guinea pigs after 28 days of exposure via oral gavage. PubMed Central. [Link]

-

ResearchGate. (n.d.). Chemical and physical properties of sulfolane. [Download Table]. Retrieved from [Link]

-

National Institutes of Health. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

Royal Society of Chemistry. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

Sources

- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine synthesis [organic-chemistry.org]

- 4. Comparison of sulfolane effects in Sprague Dawley rats, B6C3F1/N mice, and Hartley guinea pigs after 28 days of exposure via oral gavage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Potential Research Applications of 3-Piperazinyl-Thiolane 1,1-Dioxide

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. This guide introduces 3-piperazinyl-thiolane 1,1-dioxide, a unique heterocyclic compound that merges two pharmacologically significant moieties: the piperazine ring and a thiolane 1,1-dioxide (sulfolane) core. While this specific molecule is not extensively documented in current literature, its structural components suggest a rich potential for diverse therapeutic applications.

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved drugs targeting a wide array of biological pathways.[1][2] Its derivatives have demonstrated significant efficacy in treating central nervous system (CNS) disorders, cancers, and infectious diseases.[3][4] The thiolane 1,1-dioxide moiety, a saturated sulfone, is a polar aprotic group that can influence a molecule's solubility, metabolic stability, and ability to interact with biological targets. Sulfone-containing compounds and related thiophene derivatives are found in various clinically used drugs and are known to possess anti-inflammatory, anticancer, and anticonvulsant properties.[5][6]

This technical guide serves as a foundational document for researchers, scientists, and drug development professionals. It aims to deconstruct the therapeutic potential of 3-piperazinyl-thiolane 1,1-dioxide by examining the established pharmacology of its constituent parts. We will propose potential biological targets, outline detailed, self-validating experimental protocols for screening and validation, and provide a strategic roadmap for investigating its utility as a novel scaffold for drug development.

Chapter 1: Molecular Profile and Synthesis Strategy

Predicted Physicochemical Properties

A molecule's therapeutic potential is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). In the absence of empirical data for 3-piperazinyl-thiolane 1,1-dioxide, we can predict these properties using computational models. These predictions are crucial for guiding initial experimental design and anticipating potential formulation challenges.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~206.29 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), suggesting good potential for oral bioavailability. |

| logP (Octanol/Water) | ~ -1.5 | Indicates high hydrophilicity, which may impact cell membrane permeability but is favorable for solubility. |

| Topological Polar Surface Area (TPSA) | ~ 61.1 Ų | Below the 140 Ų threshold, suggesting good potential for oral absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | Contributes to solubility and potential for specific receptor interactions. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and the formation of interactions with biological targets. |

| Rotatable Bonds | 2 | Low number suggests conformational rigidity, which can be advantageous for target binding affinity and specificity. |

Note: These values are estimations and require experimental verification.

Proposed Synthesis Route

A plausible and efficient synthesis of 3-piperazinyl-thiolane 1,1-dioxide is essential for producing the quantities required for research. A two-step approach starting from commercially available materials is proposed. The following workflow outlines a logical synthetic pathway.

Caption: Proposed two-step synthesis of 3-piperazinyl-thiolane 1,1-dioxide.

Step 1: Synthesis of 3-Chloro-thiolane 1,1-dioxide

-

Chlorination: To a solution of 3-hydroxythiolane (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane) at 0°C, add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction carefully with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-chloro-thiolane.

-

Oxidation: Dissolve the crude 3-chloro-thiolane in dichloromethane (0.1 M). At 0°C, add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise.[7]

-

Stir the reaction at room temperature for 4-6 hours.

-

Quench with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Separate the organic layer, wash sequentially with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain 3-chloro-thiolane 1,1-dioxide.

Step 2: Synthesis of 3-Piperazinyl-thiolane 1,1-dioxide

-

Dissolve 3-chloro-thiolane 1,1-dioxide (1.0 eq) in acetonitrile.

-

Add piperazine (a molar excess, e.g., 3.0 eq, to minimize dialkylation) and a base such as potassium carbonate (2.0 eq).

-

Heat the mixture to reflux (approx. 80°C) for 8-12 hours, monitoring the reaction by TLC.[8]

-

After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography (silica gel, dichloromethane/methanol gradient, possibly with a small percentage of ammonium hydroxide) to yield the final product, 3-piperazinyl-thiolane 1,1-dioxide.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Chapter 2: Postulated Biological Activity and Therapeutic Potential

The hybrid nature of 3-piperazinyl-thiolane 1,1-dioxide suggests several promising avenues for investigation, primarily in neuropharmacology, oncology, and infectious diseases.

Central Nervous System (CNS) Applications

Hypothesis: The presence of the piperazine moiety strongly suggests potential activity within the CNS. Many piperazine derivatives function as antipsychotic, antidepressant, and anxiolytic agents by modulating monoamine neurotransmitter systems.[3][9] The thiolane 1,1-dioxide core may serve to optimize the pharmacokinetic profile for brain penetration.

Potential Mechanisms of Action:

-

Dopamine/Serotonin Receptor Modulation: The compound could act as an antagonist or partial agonist at dopamine (e.g., D2) and serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT6) receptors, pathways critical in the treatment of schizophrenia, depression, and anxiety.[10]

-

GABAergic System Modulation: Some piperazine derivatives exhibit anxiolytic effects through interaction with the GABAergic system, potentially at the GABAA receptor.[11]

Caption: Hypothetical modulation of a GPCR signaling pathway.

Oncology Applications

Hypothesis: The piperazine scaffold is present in a number of anticancer agents, and research continues to explore its potential in this area.[4] Therefore, 3-piperazinyl-thiolane 1,1-dioxide may exhibit antiproliferative activity against various cancer cell lines.

Potential Mechanisms of Action:

-

Kinase Inhibition: Many kinase inhibitors incorporate a piperazine ring to interact with the ATP-binding pocket of kinases crucial for cancer cell proliferation and survival.

-

NF-κB Pathway Inhibition: Some novel piperazine compounds have been shown to suppress the translocation of NF-κB to the nucleus, a key pathway in inflammation and cancer.[4]

Antimicrobial Applications

Hypothesis: Both piperazine and thiophene-based structures have been incorporated into molecules with significant antibacterial and antifungal properties.[2][8][12][13][14] The combination in this novel scaffold could lead to a new class of antimicrobial agents.

Potential Mechanisms of Action:

-

Enzyme Inhibition: The compound could inhibit essential bacterial enzymes, such as DNA gyrase or enoyl-acyl carrier protein (ACP) reductase, which are common targets for antibiotics.[13]

-

Cell Wall/Membrane Disruption: The molecule might interfere with the synthesis or integrity of the microbial cell wall or membrane.

Chapter 3: Experimental Protocols for Target Validation

A systematic, multi-tiered approach is required to validate the hypothesized biological activities.

Tier 1: In Vitro Screening

-

Objective: To determine the binding affinity of 3-piperazinyl-thiolane 1,1-dioxide to a panel of key CNS receptors.

-

Procedure:

-

Utilize a commercially available radioligand binding assay service (e.g., Eurofins SafetyScreen, CEREP BioPrint).

-

Submit the compound for screening at an initial concentration of 10 µM against a panel including, at minimum: Dopamine receptors (D1-D5), Serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7), Adrenergic receptors (α1, α2, β), and the serotonin transporter (SERT).

-

For any receptor showing >50% inhibition at 10 µM, perform a follow-up concentration-response curve to determine the Ki (inhibition constant).

-

-

Self-Validation: The assay includes positive and negative controls for each receptor to ensure the validity of the results. The use of established radioligands with known affinities provides a benchmark for comparison.

-

Objective: To assess the cytotoxic/cytostatic effect of the compound on cancer cell lines.

-

Cell Lines: Select a diverse panel, such as MCF-7 (breast), A549 (lung), HCT116 (colon), and PC-3 (prostate).

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat cells with a serial dilution of 3-piperazinyl-thiolane 1,1-dioxide (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (concentration inhibiting 50% of cell growth).

-

-

Self-Validation: The inclusion of vehicle and positive controls validates the assay's performance. A reproducible dose-response curve is indicative of a specific effect.

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Strains: Test against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Procedure (Broth Microdilution):

-

Prepare a two-fold serial dilution of the compound in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism with no compound) and a negative control (medium only). A known antibiotic (e.g., ciprofloxacin, fluconazole) should be used as a reference.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

-

Self-Validation: Growth in the positive control well and no growth in the negative control well confirm the validity of the test conditions. The reference antibiotic provides a benchmark for potency.

Tier 2: In Vivo Proof-of-Concept Studies

Based on promising in vitro data, select studies can be initiated.

-

Objective: To evaluate the potential antidepressant-like activity of the compound.[15]

-

Procedure:

-

Administer the test compound or a vehicle control to mice via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test. A positive control (e.g., imipramine) should be included.

-

Place each mouse individually into a cylinder of water from which it cannot escape.

-

Record a 6-minute session. Score the last 4 minutes for time spent immobile.

-

A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

-

-

Self-Validation: The positive control must show a statistically significant reduction in immobility. The behavior of the vehicle group provides the baseline for comparison.

Chapter 4: Future Directions and Conclusion

3-Piperazinyl-thiolane 1,1-dioxide represents a novel and unexplored chemical entity with significant therapeutic potential. The convergence of the pharmacologically validated piperazine scaffold and the modulating sulfone group provides a strong rationale for its investigation across multiple disease areas, particularly in neuropharmacology.

The initial steps outlined in this guide—synthesis, in vitro screening, and preliminary in vivo testing—will provide a foundational dataset to guide future efforts. Positive results in any of the proposed areas should trigger a robust structure-activity relationship (SAR) study. Modifications to the piperazine ring (e.g., substitution on the second nitrogen) or the thiolane ring could be explored to optimize potency, selectivity, and pharmacokinetic properties.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery.

-

Ribeiro, L. A., de Menezes, J. P., & de Lima, T. C. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 575-587. Available from: [Link]

-

Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(2), 398-426. Available from: [Link]

-

Various Authors. (2023). Piperazine derivatives of existing drug molecules. ResearchGate. Compilation of multiple articles. Available from: [Link]

-

Wikipedia contributors. (2023, December 29). Piperazine. In Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Glinka, T. W., & Sheppard, T. D. (2014). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry, 79(20), 9919–9925. Available from: [Link]

-

Liu, K., et al. (2010). 5-Piperazinyl-3-sulfonylindazoles as potent and selective 5-hydroxytryptamine-6 antagonists. Journal of Medicinal Chemistry, 53(21), 7828-7832. Available from: [Link]

-

Singh, S., & Kaur, M. (2021). Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. Current Drug Research Reviews, 13(3), 179-200. Available from: [Link]

-

de Oliveira, R. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. Available from: [Link]

-

Klen, E. E., et al. (2016). 3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties. ResearchGate. Available from: [Link]

-

Cignarella, G., et al. (1983). 5-Piperazinylalkyl-2(3H)-oxazolones With Neuroleptic Activity. Journal of Medicinal Chemistry, 26(8), 1144-1148. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 20230820, thiolane 1,1-dioxide. Available from: [Link].

-

Gellis, A., et al. (2008). Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides. Bioorganic & Medicinal Chemistry Letters, 18(1), 224-228. Available from: [Link]

-

Kolos, N. N., & Karpenko, O. V. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(11), 3183. Available from: [Link]

-

Various Authors. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available from: [Link]

-

Reddy, T. S., et al. (2024). Synthesis of 1,2,3-triazole-piperazin-benzo[b][1][4]thiazine 1,1-dioxides. RSC Advances, 14(14), 9865-9875. Available from: [Link]

-

Sancineti, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6939. Available from: [Link]

-

Pal'chikov, V. A., et al. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Russian Journal of Organic Chemistry, 54(9), 1362-1371. Available from: [Link]

-

Ahmad, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impact Factor. Available from: [Link]

-

Dong, G. (2014). Chemistry of Thiophene 1,1-Dioxides. The Dong Group Meeting. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

-

Abu Mohsen, U. (2019). Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. ResearchGate. Available from: [Link]

-

Zhang, P., & Li, Y. (2022). Sulfur-Containing Compounds from Endophytic Fungi: Sources, Structures and Bioactivities. Journal of Fungi, 8(6), 629. Available from: [Link]

-

Various Authors. (2020). Thione Derivatives as Medicinally Important Compounds. ResearchGate. Available from: [Link]

-

Fares, M., et al. (2018). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 23(11), 2953. Available from: [Link]

-

Al-Masoudi, W. A., & Al-Sultani, A. K. A. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(5), 765-773. Available from: [Link]

- Chang, E. L. (1990). U.S. Patent No. 4,980,471. Washington, DC: U.S. Patent and Trademark Office.

-

Gkizis, P. L., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Molecules, 25(19), 4578. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Company Website. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxides: antibacterial, hemolytic and in silico TLR4 protein inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective | Bentham Science [benthamscience.com]

- 10. 5-Piperazinyl-3-sulfonylindazoles as potent and selective 5-hydroxytryptamine-6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

3-Piperazin-1-ylthiolane 1,1-dioxide derivatives and analogs

An In-depth Technical Guide to the Synthesis, Properties, and Therapeutic Potential of 3-Piperazin-1-ylthiolane 1,1-Dioxide Derivatives

Abstract

The confluence of privileged structural motifs in medicinal chemistry often yields novel scaffolds with significant therapeutic potential. This guide focuses on the emerging class of compounds based on the 3-piperazin-1-ylthiolane 1,1-dioxide core. This scaffold uniquely combines the rigid, polar, and metabolically stable sulfone group of the thiolane 1,1-dioxide (sulfolane) ring with the versatile and frequently bioactive piperazine moiety. We provide a comprehensive exploration of the rationale behind this chemical class, detailed synthetic strategies for the core structure and its subsequent analogs, predictive insights into its physicochemical and pharmacological properties, and robust protocols for its characterization. This document serves as a foundational resource for researchers and drug development professionals aiming to explore this promising area of chemical space.

Part 1: The Core Scaffold: Rationale and Synthesis

Medicinal Chemistry Rationale

The design of the 3-piperazin-1-ylthiolane 1,1-dioxide scaffold is rooted in the strategic combination of two key pharmacophoric elements:

-

The Thiolane 1,1-Dioxide (Sulfolane) Moiety: The sulfone group (SO₂) is a critical feature, acting as a potent hydrogen bond acceptor, which can facilitate strong interactions with biological targets. Furthermore, the sulfone is exceptionally stable to metabolic degradation, often enhancing the pharmacokinetic profile of a drug candidate. The five-membered ring provides a rigid, three-dimensional scaffold that can appropriately position appended functionalities for target engagement.

-

The Piperazine Moiety: Piperazine is one of the most ubiquitous heterocycles in modern pharmaceuticals. Its prevalence stems from several advantageous properties. It contains two nitrogen atoms, one of which serves as the attachment point to the core scaffold, while the other (N') provides a versatile handle for derivatization to modulate potency, selectivity, and physicochemical properties. The basic nature of the N' nitrogen often improves aqueous solubility and can form crucial salt-bridge interactions with target proteins.

The combination of these two rings creates a scaffold with inherent drug-like properties: metabolic stability, controlled polarity, and a readily diversifiable exit vector for exploring structure-activity relationships (SAR).

Synthesis of the Core Scaffold

The primary strategy for constructing the 3-piperazin-1-ylthiolane 1,1-dioxide core involves a nucleophilic substitution reaction. This requires a thiolane 1,1-dioxide ring functionalized with a suitable leaving group at the 3-position, which can then be displaced by piperazine.

Workflow for Core Scaffold Synthesis

Caption: General synthetic workflow for the core scaffold.

Experimental Protocol: Synthesis of 3-Piperazin-1-ylthiolane 1,1-dioxide

-

Synthesis of 3-Bromothiolane 1,1-dioxide (Precursor):

-

Causality: This protocol begins with the synthesis of an electrophilic precursor. 3-Sulfolene, readily available from the Diels-Alder reaction of butadiene and sulfur dioxide, is a common starting material. Bromination is achieved to install a good leaving group at the allylic 3-position.

-

To a solution of 3-sulfolene (1 eq.) in an appropriate solvent (e.g., a mixture of water and tert-butanol), add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-bromothiolane 1,1-dioxide.

-

-

Nucleophilic Substitution with Piperazine:

-

Causality: This step involves the displacement of the bromide by the nucleophilic nitrogen of piperazine. An excess of piperazine is often used to act as both the nucleophile and the base to quench the HBr byproduct, driving the reaction to completion and minimizing side reactions. An inorganic base like potassium carbonate can also be used.

-

To a solution of 3-bromothiolane 1,1-dioxide (1 eq.) in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF), add piperazine (3-5 eq.) and potassium carbonate (2 eq.).

-

Heat the reaction mixture to 60-80 °C and monitor by LC-MS.

-

Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, dichloromethane/methanol gradient with triethylamine) to afford the target compound, 3-piperazin-1-ylthiolane 1,1-dioxide.

-

Part 2: Synthesis of Analogs: Exploring Chemical Space

The true potential of this scaffold lies in the derivatization of the exocyclic N' nitrogen of the piperazine ring. This allows for the systematic exploration of SAR to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

General Strategies for N'-Functionalization

Caption: Key synthetic routes for analog generation.

Protocol: Parallel Synthesis via Reductive Amination

-